molecular formula C12H13NO2 B2600426 5-ethyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 1368639-30-8

5-ethyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2600426
CAS No.: 1368639-30-8
M. Wt: 203.241
InChI Key: BXAQLLMOSHMXCP-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid (molecular formula: C₁₂H₁₃NO₂) is an indole derivative characterized by an ethyl substituent at the 5-position and a methyl group at the 3-position of the indole core, with a carboxylic acid functional group at the 2-position. Its SMILES notation is CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O, and its InChIKey is BXAQLLMOSHMXCP-UHFFFAOYSA-N . Predicted physicochemical properties include a molecular weight of 203.24 g/mol and collision cross-section (CCS) values of 143.8 Ų for the [M+H]+ adduct .

Properties

IUPAC Name

5-ethyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAQLLMOSHMXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368639-30-8
Record name 5-ethyl-3-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

The synthesis of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonic acid, copper iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents
5-Ethyl-3-methyl-1H-indole-2-carboxylic acid serves as a precursor for synthesizing indole derivatives, which have been shown to exhibit anticancer properties. These derivatives can modulate biological pathways associated with cancer cell proliferation and survival, making them potential candidates for novel cancer therapies.

Cannabinoid Receptor Antagonists
This compound can be transformed into indolecarboxamides, which act as antagonists for the cannabinoid CB1 receptor. This receptor is involved in various physiological processes, including pain perception and memory, indicating the therapeutic potential of these derivatives in managing pain and neurological disorders.

HIV Inhibitors
Research has demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, a critical enzyme in the viral replication process. The binding conformation analysis suggests that modifications to the indole core can enhance inhibitory activity, making these compounds promising leads in HIV treatment development .

Biochemical Research

Enzyme Activity Studies
this compound is utilized in studies investigating enzyme interactions and metabolic pathways. Its derivatives have been shown to influence various biochemical processes, aiding researchers in identifying potential therapeutic targets for diseases such as cancer and viral infections .

Inflammatory Response Modulation
The compound's interaction with biological pathways can potentially reveal its role in modulating inflammatory responses. This aspect is crucial for developing anti-inflammatory agents that can alleviate conditions like arthritis or other inflammatory diseases.

Material Science

This compound is explored for its potential in creating novel materials. Its unique properties make it suitable for developing polymers and coatings with specific functionalities beneficial for industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound may contribute to formulating agrochemicals, including pesticides and herbicides. Its ability to modulate biological activity suggests it could help develop more effective and environmentally friendly agricultural products .

Case Study 1: Anticancer Activity

A study investigated the synthesis of indole derivatives from this compound and their effects on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that these derivatives could lead to new anticancer therapies.

Case Study 2: HIV Integrase Inhibition

In another research project, modifications to the indole structure were made to enhance binding affinity to HIV integrase. The optimized compound displayed an IC50 value of 0.13 μM, demonstrating its potential as a potent antiviral agent against HIV .

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing various biological processes. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole-2-carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole-2-carboxylic acids are heavily influenced by substituent type and position. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
5-Ethyl-3-methyl-1H-indole-2-carboxylic acid 5-ethyl, 3-methyl C₁₂H₁₃NO₂ 203.24 Predicted CCS: 143.8 Ų ([M+H]+); no reported bioactivity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-chloro, 3-methyl C₁₀H₈ClNO₂ 209.63 Used in R&D no medicinal applications specified
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid 5-methoxy, 3-methyl C₁₁H₁₁NO₃ 205.21 InChIKey: CPXMQDRGVOOXSQ-UHFFFAOYSA-N; structural studies
5-Hydroxy-1H-indole-2-carboxylic acid 5-hydroxy C₉H₇NO₃ 177.16 Melting point: ~210°C; IR bands at 1683 cm⁻¹ (C=O stretch)
5-Chloro-1H-indole-3-carboxylic acid 5-chloro, 3-carboxylic acid C₉H₆ClNO₂ 195.60 Pharmaceutical intermediate; auxin-like properties
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-amino, 3-methyl, methyl ester C₁₁H₁₂N₂O₂ 204.23 High-yield synthetic routes reported (100% yield)

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl at 5- or 7-position) enhance stability but may reduce solubility .
  • Alkyl groups (e.g., ethyl or methyl) increase hydrophobicity, affecting membrane permeability .
Physicochemical Properties
  • Solubility : Hydroxy and carboxylic acid groups improve aqueous solubility (e.g., 5-hydroxy-1H-indole-2-carboxylic acid) compared to alkylated analogues .
  • Thermal Stability : Methoxy-substituted derivatives (e.g., 5-methoxy-3-methyl) exhibit higher melting points (~210°C) due to crystallinity .

Biological Activity

5-Ethyl-3-methyl-1H-indole-2-carboxylic acid (5-EMIC) is a significant derivative of indole, a well-known heterocyclic compound with diverse biological activities. This article explores the biological activity of 5-EMIC, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-EMIC has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of approximately 203.24 g/mol. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis and medicinal chemistry.

The biological activity of 5-EMIC is primarily attributed to its interaction with specific receptors and pathways. Indole derivatives generally exhibit the following mechanisms:

  • Receptor Binding : 5-EMIC can interact with various receptors, including cannabinoid receptors, which are involved in pain perception and memory regulation.
  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication by targeting viral enzymes. For instance, derivatives similar to 5-EMIC have shown potential as inhibitors of HIV integrase, suggesting a pathway for antiviral applications .
  • Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells by affecting cell cycle regulation.

Antiviral Activity

Research has highlighted that indole derivatives, including 5-EMIC, may serve as effective antiviral agents. For example, studies have demonstrated the ability of related compounds to inhibit HIV-1 integrase with IC50 values ranging from 12.41 to 47.44 μM . This suggests that structural modifications on the indole core can enhance antiviral efficacy.

Anticancer Activity

Indole derivatives are being explored for their anticancer properties. Compounds similar to 5-EMIC have shown cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives have been reported to inhibit key protein kinases involved in tumor progression, leading to cell cycle arrest .

Anti-inflammatory Effects

Indole derivatives like 5-EMIC are also noted for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives related to 5-EMIC:

  • HIV Integrase Inhibition : A study demonstrated that certain indole derivatives effectively inhibited HIV integrase with improved binding affinities through structural modifications at specific positions on the indole core .
  • Cytotoxicity Against Cancer Cells : A review of marine-derived indole alkaloids revealed significant cytotoxicity against human cancer cell lines (e.g., HT-29 and A549), highlighting the potential of indole derivatives as anticancer agents .
  • Mechanism Exploration : Investigations into the binding modes of indole derivatives suggest that modifications at the C2 and C3 positions can enhance interactions with target proteins, thereby improving biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of 5-EMIC and their similarity indices:

Compound NameCAS NumberSimilarity Index
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid446830-65-50.96
4-Methyl-1H-indole-6-carboxylic acid1545472-15-81.00
3-Methyl-1H-indole-5-carboxylic acid588688-44-20.96

These compounds share structural similarities with 5-EMIC but may exhibit different pharmacological profiles due to variations in substitution patterns.

Q & A

Q. What are the common synthetic routes for preparing 5-ethyl-3-methyl-1H-indole-2-carboxylic acid and its derivatives?

  • Methodological Answer : A typical approach involves condensation reactions using substituted indole precursors. For example, derivatives of indole-2-carboxylic acid can be synthesized via refluxing 3-formyl-1H-indole-2-carboxylate with aminothiazolones in acetic acid (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures . Another method employs hydrolysis of ethyl esters (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) using NaOH under reflux, followed by acid precipitation to yield carboxylic acids .
  • Key Reaction Conditions :
Reagent/StepConditions
CondensationAcOH, reflux (3–5 h)
HydrolysisNaOH (3 N), ethanol, reflux (2 h)

Q. How can researchers purify and characterize intermediates in the synthesis of this compound?

  • Methodological Answer : Purification often involves recrystallization from solvents like DMF/acetic acid or ethanol/water mixtures . Characterization relies on TLC (e.g., 30% ethyl acetate in hexane) to monitor reaction progress , combined with NMR and mass spectrometry for structural confirmation.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use NIOSH-approved respiratory protection (e.g., P95 filters) and wear full-body PPE to avoid inhalation or skin contact . Store in a cool, dry environment, and avoid drainage contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :
  • Stoichiometry : Use a 10% excess of aldehyde precursors (e.g., 3-formyl-1H-indole-2-carboxylate) to drive condensation reactions .
  • Solvent Choice : Polar aprotic solvents like DMF enhance solubility during recrystallization .
  • Catalysis : Sodium acetate (2.0 equiv) can accelerate thiazole ring formation in multi-step syntheses .

Q. What analytical techniques are most effective for distinguishing structural isomers of indole-2-carboxylic acid derivatives?

  • Methodological Answer :
  • HPLC-MS : Resolves isomers based on retention times and mass fragmentation patterns.
  • X-ray Crystallography : Provides definitive structural data for crystalline intermediates .
  • Computational Metrics : Use calculated PSA (e.g., 90.39 Ų for 2-carboxy-5-fluoro-1H-indole-3-acetic acid) to predict chromatographic behavior .

Q. How do substituents at the 3- and 5-positions of the indole core influence biological activity?

  • Methodological Answer :
  • SAR Studies : Introduce electron-withdrawing groups (e.g., -F at position 5) to enhance metabolic stability, as seen in analogs like 5-fluoro-1H-indole-3-acetic acid .
  • Functionalization : Alkyl groups at position 3 (e.g., methyl or ethyl) can modulate lipophilicity (LogP ~1.6–2.0), affecting membrane permeability .

Q. How should researchers address contradictory data on the compound’s physical properties (e.g., melting point or solubility)?

  • Methodological Answer :
  • Reproducibility : Standardize purification protocols (e.g., identical recrystallization solvents).
  • Reference Standards : Cross-check with high-purity commercial samples (e.g., >95.0% HLC-grade indole-2-carboxylic acid ).
  • Note : Some properties (e.g., flash point, vapor pressure) remain unreported for related indoles, necessitating experimental determination .

Q. What strategies mitigate decomposition or side reactions during storage?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions.
  • Inert Atmosphere : Store under nitrogen to prevent oxidation of sensitive substituents (e.g., ethyl groups) .

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